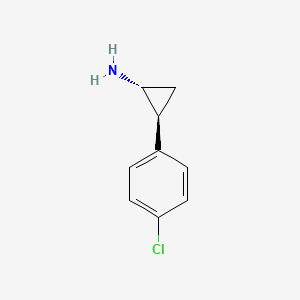

(1R,2S)-2-(4-Chlorophenyl)cyclopropan-1-amine

Description

(1R,2S)-2-(4-Chlorophenyl)cyclopropan-1-amine (CAS: 209738-22-7) is a chiral cyclopropane derivative characterized by a 4-chlorophenyl substituent and a primary amine group. Its stereochemistry (1R,2S) is critical for its biological activity, as evidenced by its role in antidepressant research . The compound is synthesized via a multi-step process involving cyclopropanation, deprotection, and purification. For example, trifluoroacetic acid-mediated deprotection of intermediates in dichloromethane yields the free amine, which is used directly in subsequent reactions without further purification . Its structural rigidity and stereochemical specificity make it a valuable scaffold in medicinal chemistry, particularly for targeting monoamine oxidase (MAO) enzymes .

Properties

IUPAC Name |

(1R,2S)-2-(4-chlorophenyl)cyclopropan-1-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClN/c10-7-3-1-6(2-4-7)8-5-9(8)11/h1-4,8-9H,5,11H2/t8-,9+/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQLXPSANRSPTEZ-DTWKUNHWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C1N)C2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@@H]1N)C2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801250028 | |

| Record name | rel-(1R,2S)-2-(4-Chlorophenyl)cyclopropanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801250028 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

131844-31-0 | |

| Record name | rel-(1R,2S)-2-(4-Chlorophenyl)cyclopropanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=131844-31-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | rel-(1R,2S)-2-(4-Chlorophenyl)cyclopropanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801250028 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2S)-2-(4-Chlorophenyl)cyclopropan-1-amine typically involves the cyclopropanation of a suitable precursor. One common method is the reaction of (4-chlorophenyl)diazomethane with an appropriate alkene under catalytic conditions. The reaction is often carried out in the presence of a transition metal catalyst such as rhodium or copper to facilitate the cyclopropanation process.

Industrial Production Methods

Industrial production of (1R,2S)-2-(4-Chlorophenyl)cyclopropan-1-amine may involve large-scale cyclopropanation reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(1R,2S)-2-(4-Chlorophenyl)cyclopropan-1-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding cyclopropane derivatives with different functional groups.

Reduction: Reduction reactions can convert the compound into amine derivatives with altered electronic properties.

Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other substituents, leading to a variety of derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Nucleophiles like sodium azide and potassium cyanide can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclopropane carboxylic acids, while reduction can produce primary amines.

Scientific Research Applications

Chemistry

(1R,2S)-2-(4-Chlorophenyl)cyclopropan-1-amine serves as a building block in the synthesis of more complex molecules. Its unique structure allows chemists to explore various synthetic pathways and develop new derivatives with enhanced properties.

Biology

Research has focused on the compound's interactions with biological targets, particularly its effects on monoamine transporters. It is studied for potential applications in treating mood disorders due to its ability to modulate dopamine and serotonin levels.

Medicine

The compound is being investigated for its therapeutic effects in conditions involving the central nervous system. Preliminary studies suggest it may exhibit antidepressant-like effects by inhibiting the uptake of neurotransmitters.

Industry

In industrial applications, (1R,2S)-2-(4-Chlorophenyl)cyclopropan-1-amine is used in developing new materials and chemical processes due to its unique structural attributes.

Pharmacological Effects

Studies indicate that (1R,2S)-2-(4-Chlorophenyl)cyclopropan-1-amine interacts significantly with monoamine transporters:

Table 1: Interaction with Monoamine Transporters

| Target Transporter | Effect | Reference |

|---|---|---|

| Dopamine Transporter (DAT) | Inhibition of uptake | |

| Serotonin Transporter (SERT) | Inhibition of uptake |

Cytotoxicity Studies

The compound has also been evaluated for its cytotoxic effects against various cancer cell lines:

Table 2: Cytotoxicity Against Cancer Cell Lines

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF7 (Breast Cancer) | 15 | Apoptosis induction |

| A549 (Lung Cancer) | 20 | Apoptosis induction |

| HeLa (Cervical Cancer) | 18 | Apoptosis induction |

Case Studies

Study on Structure-Activity Relationship (SAR):

A comprehensive study explored the SAR of cyclopropanamine derivatives. It was found that substituents like chloro and fluoro groups significantly enhance binding affinity to monoamine transporters. The study highlighted that modifications could lead to selective antidepressants targeting DAT over SERT.

Cytotoxicity Assessment:

In vitro studies demonstrated moderate cytotoxicity against various cancer cell lines. The mechanism was primarily through apoptosis induction, suggesting potential applications in oncology.

Mechanism of Action

The mechanism of action of (1R,2S)-2-(4-Chlorophenyl)cyclopropan-1-amine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Features

Key Observations :

- Electron-Withdrawing Groups: The 4-chlorophenyl and 3,4-difluorophenyl derivatives exhibit enhanced metabolic stability compared to their non-halogenated counterparts due to reduced oxidative metabolism .

- Stereochemical Impact : The (1R,2S) configuration in the 4-chlorophenyl variant is essential for MAO inhibition, while racemic mixtures (e.g., ethoxyphenyl derivative) show reduced specificity .

- Biological Targets : Fluorinated analogues (e.g., 3,4-difluorophenyl) are prioritized for cardiovascular applications, whereas chlorinated derivatives are explored in neuropharmacology .

Table 3: Pharmacological Profiles

Mechanistic Insights :

- MAO Inhibition : The 4-chlorophenyl group’s hydrophobicity enhances binding to MAO-A’s active site, while fluorinated analogues lack this affinity .

- Cardiovascular vs. CNS Applications : Difluorophenyl derivatives target platelet aggregation (P2Y12), whereas chlorophenyl/fluorophenyl variants focus on CNS targets (MAO, SERT) .

Physicochemical Properties

Table 4: Comparative Physicochemical Data

Critical Notes:

Biological Activity

Introduction

The compound (1R,2S)-2-(4-Chlorophenyl)cyclopropan-1-amine is a cyclopropane derivative that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. Its molecular formula and weight contribute to its reactivity and interaction with biological targets, making it a subject of interest in various research contexts.

Chemical Structure and Properties

The chemical structure of (1R,2S)-2-(4-Chlorophenyl)cyclopropan-1-amine consists of a cyclopropane ring substituted with a chlorophenyl group. This configuration can significantly influence its pharmacological properties, including its lipophilicity and binding affinity to various receptors.

| Property | Value |

|---|---|

| Molecular Formula | C10H12ClN |

| Molecular Weight | 183.66 g/mol |

| Structure | Cyclopropane with a 4-chlorophenyl group |

The mechanism of action for (1R,2S)-2-(4-Chlorophenyl)cyclopropan-1-amine involves interactions with specific biological targets, such as neurotransmitter receptors and enzymes. The amine group allows for nucleophilic interactions, while the chlorophenyl moiety may enhance binding to hydrophobic sites on proteins or receptors. This compound has been studied for its potential effects on the central nervous system (CNS), particularly in modulating serotonin receptor activity.

1. Serotonin Receptor Modulation

Research indicates that similar cyclopropane derivatives can act as selective agonists for serotonin receptors, particularly the 5-HT_2C receptor. Studies have shown that compounds with structural similarities exhibit significant selectivity and potency against these receptors. For example, fluorinated derivatives have demonstrated improved selectivity over 5-HT_2A and 5-HT_2B receptors, suggesting that modifications to the phenyl ring can enhance receptor affinity and therapeutic potential .

2. Antitumor Activity

Compounds structurally related to (1R,2S)-2-(4-Chlorophenyl)cyclopropan-1-amine have exhibited antitumor properties in various studies. The presence of halogen substituents is believed to enhance the lipophilicity and bioavailability of these compounds, making them promising candidates for cancer therapeutics. Specific studies have identified selective cytotoxicity against certain cancer cell lines, indicating potential pathways for drug development .

3. Antimicrobial Properties

The biological activity of (1R,2S)-2-(4-Chlorophenyl)cyclopropan-1-amine extends to antimicrobial effects. Research has indicated that similar cyclopropane derivatives can inhibit bacterial growth, suggesting a role in treating infections caused by resistant strains . The compound's mechanism may involve disruption of bacterial cell membranes or interference with metabolic pathways.

Case Studies

Case Study 1: Serotonin Receptor Agonism

A study investigating the structure-activity relationship (SAR) of cyclopropane derivatives revealed that substitutions at specific positions on the phenyl ring significantly impacted receptor selectivity and potency. For instance, introducing halogen groups at the para position enhanced binding affinity to the 5-HT_2C receptor while reducing activity at other serotonin receptor subtypes .

Case Study 2: Antitumor Screening

In a high-throughput screening campaign aimed at identifying novel antitumor agents, several cyclopropane derivatives were evaluated for their cytotoxic effects against a panel of cancer cell lines. Results indicated that (1R,2S)-2-(4-Chlorophenyl)cyclopropan-1-amine exhibited notable activity against breast cancer cells, with IC50 values indicating effective inhibition of cell proliferation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.